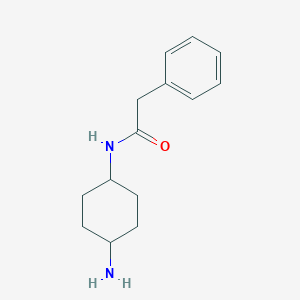

N-(4-aminocyclohexyl)-2-phenylacetamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H20N2O |

|---|---|

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

N-(4-aminocyclohexyl)-2-phenylacetamide |

InChI |

InChI=1S/C14H20N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |

Clave InChI |

PSKVDRWVQVFDEE-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CCC1N)NC(=O)CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for N 4 Aminocyclohexyl 2 Phenylacetamide and Analogues

Retrosynthetic Analysis of N-(4-aminocyclohexyl)-2-phenylacetamide

A retrosynthetic analysis of N-(4-aminocyclohexyl)-2-phenylacetamide logically deconstructs the molecule into readily available starting materials. The most apparent disconnection is at the amide C-N bond, which is a common and reliable bond formation strategy in organic synthesis. amazonaws.com This disconnection yields two primary synthons: a phenylacetyl cation equivalent and a 4-aminocyclohexyl amine anion equivalent.

These synthons correspond to the following key intermediates:

Phenylacetic acid or its activated derivatives: Phenylacetic acid itself, or more reactive species like phenylacetyl chloride or an activated ester, can serve as the precursor to the phenylacetyl moiety.

1,4-Diaminocyclohexane: This bifunctional cyclohexane (B81311) derivative provides the aminocyclohexyl backbone. The presence of two amino groups necessitates the use of protecting groups to ensure selective acylation.

A further retrosynthetic step for 1,4-diaminocyclohexane could involve the reduction of p-phenylenediamine (B122844) or the amination of cyclohexanedione derivatives. chemicalbook.comgoogle.com

Classical and Modern Amide Bond Formation Strategies

The formation of the amide linkage between the phenylacetyl group and the aminocyclohexyl precursor is the crucial step in the synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide. Both classical and modern methods can be employed for this transformation.

A straightforward and widely used method for amide bond formation is the acylation of an amine with a reactive carboxylic acid derivative. In this context, phenylacetyl chloride is a common and effective acylating agent. nih.gov The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. nih.gov

The general reaction is as follows:

Phenylacetyl chloride + 4-Aminocyclohexylamine (protected) → N-(4-aminocyclohexyl)-2-phenylacetamide (protected) + HCl

To neutralize the HCl byproduct, a base such as triethylamine (B128534) or pyridine (B92270) is often added to the reaction mixture.

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Phenylacetyl chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | High |

| Phenylacetyl chloride | Pyridine | Tetrahydrofuran (THF) | 0 °C to room temp. | High |

This is an interactive data table based on common acylation reaction conditions.

Modern amide bond formation often utilizes coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions. This approach avoids the need to prepare the often-unstable acyl chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields.

The general scheme for a coupling reaction is:

Phenylacetic acid + 4-Aminocyclohexylamine (protected) + Coupling Reagent → N-(4-aminocyclohexyl)-2-phenylacetamide (protected) + Byproducts

| Coupling Reagent | Additive | Solvent | Temperature | Typical Yield |

| DCC | HOBt | Dichloromethane (DCM) | 0 °C to room temp. | Good to Excellent |

| EDC | DMAP | Dimethylformamide (DMF) | Room temperature | Good to Excellent |

| HATU | DIPEA | Dimethylformamide (DMF) | Room temperature | Excellent |

This is an interactive data table showcasing common coupling reaction conditions.

Synthesis of Key Intermediates for N-(4-aminocyclohexyl)-2-phenylacetamide

The successful synthesis of the target molecule relies on the efficient preparation of its constituent building blocks: a functionalized cyclohexylamine (B46788) and a phenylacetic acid derivative.

The key intermediate for the cyclohexyl portion of the molecule is 1,4-diaminocyclohexane. This compound exists as both cis and trans isomers. The stereochemistry of the final product will depend on the isomer of the diamine used. The synthesis of 1,4-diaminocyclohexane can be achieved through several routes, including the catalytic hydrogenation of p-phenylenediamine. chemicalbook.comgoogle.com

A significant challenge in using 1,4-diaminocyclohexane is the need for selective mono-acylation. To achieve this, one of the amino groups is typically protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. chemicalbook.com The mono-Boc-protected 1,4-diaminocyclohexane can be prepared by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under controlled conditions. chemicalbook.com

The synthesis of stereoisomerically pure cis- or trans-4-aminocyclohexanol (B47343) has also been reported through enzymatic cascade reactions starting from 1,4-cyclohexanedione. d-nb.inforesearchgate.netsemanticscholar.org The resulting aminocyclohexanol can then be further functionalized.

| Starting Material | Reagents | Product | Key Features |

| p-Phenylenediamine | H₂, Ni or Co catalyst | 1,4-Diaminocyclohexane (cis/trans mixture) | High pressure and temperature hydrogenation. chemicalbook.comgoogle.com |

| 1,4-Diaminocyclohexane | (Boc)₂O, Triethylamine | trans-N-Boc-1,4-cyclohexanediamine | Selective mono-protection of one amino group. chemicalbook.com |

| 1,4-Cyclohexanedione | Keto reductase, Amine transaminase | cis- or trans-4-Aminocyclohexanol | Stereoselective enzymatic synthesis. d-nb.inforesearchgate.netsemanticscholar.org |

This is an interactive data table summarizing synthetic routes to key cyclohexylamine intermediates.

Phenylacetic acid is a commercially available starting material. For acylation reactions, it is often converted to the more reactive phenylacetyl chloride. This can be achieved by treating phenylacetic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The reaction with thionyl chloride is a common laboratory method:

Phenylacetic acid + SOCl₂ → Phenylacetyl chloride + SO₂ + HCl

Alternatively, coupling reactions can be performed directly with phenylacetic acid, as described in section 2.2.2.

Stereochemical Considerations in the Synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect in the synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide. The cis and trans isomers can exhibit different biological activities and physical properties. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Control of Cyclohexane Stereoisomers (e.g., cis/trans)

The synthesis of 1,4-disubstituted cyclohexanes often results in a mixture of cis and trans isomers. The separation of these isomers can be challenging, making the development of stereoselective synthetic methods highly desirable. Several strategies have been explored to control the cis/trans ratio of related 4-aminocyclohexane derivatives.

One approach involves the catalytic hydrogenation of a 4-aminobenzoic acid derivative. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, the hydrogenation of p-aminobenzoic acid can lead to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. Subsequent separation of these isomers can be achieved by methods such as selective crystallization or selective esterification. google.com

Biocatalysis offers a powerful tool for stereoselective synthesis. The use of enzymes, such as keto reductases (KREDs) and amine transaminases (ATAs), can provide high stereoselectivity in the synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. researchgate.netsemanticscholar.org This enzymatic approach highlights the potential for developing highly selective routes to chiral aminocyclohexane precursors.

The reduction of β-enaminoketones is another method to produce aminocyclohexanol derivatives. The diastereoselectivity of this reduction can be influenced by the reducing agent and the substrate structure, leading to varying ratios of cis and trans isomers. mdpi.com

It is also known that isomerization between cis and trans isomers of some cyclohexane derivatives can be difficult through chemical means due to the non-acidic nature of the hydrogens at the pseudoasymmetric centers.

Chiral Synthesis Approaches for Analogues

The development of chiral synthesis methodologies for analogues of N-(4-aminocyclohexyl)-2-phenylacetamide is an active area of research. These approaches aim to produce enantiomerically pure compounds, which is often crucial for their intended biological applications.

One strategy involves the use of chiral starting materials. For example, the synthesis of analgesics based on 4-amino-4-arylcyclohexanones starts from arylacetonitriles and involves a series of reactions to construct the substituted cyclohexane ring. nih.gov While this may not directly yield an enantiomerically pure product without a chiral resolution step, the synthesis of a diverse library of analogues is possible.

Photoredox catalysis has emerged as a powerful tool for stereoselective cycloadditions. An intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov This method provides a novel route to complex cyclohexylamine scaffolds.

Biocatalytic reductive amination is a promising approach for the synthesis of chiral amines. Engineered reductive aminases (RedAms) have been used to produce specific diastereomers of chiral amine building blocks with multiple stereocenters. nih.govresearchgate.net This technology offers a highly selective and green alternative to traditional chemical methods for preparing chiral aminocyclohexane precursors.

Development of Novel Synthetic Routes and Reaction Optimizations

Continuous efforts are being made to develop new synthetic routes and optimize existing ones to improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide and its analogues.

A key step in the synthesis of the target compound is the formation of the amide bond between the 4-aminocyclohexyl moiety and the phenylacetic acid derivative. The optimization of this amide coupling reaction is crucial for achieving high yields and purity. Various coupling reagents have been developed and are used in large-scale synthesis, each with its own advantages and disadvantages in terms of cost, safety, and efficiency. researchgate.netsci-hub.se The choice of coupling reagent, solvent, and reaction temperature can significantly impact the outcome of the reaction. For instance, the synthesis of ISRIB analogues involves the amide coupling of trans-1,4-diaminocyclohexane with various carboxylic acid fragments. nottingham.ac.uk

Reductive amination is a fundamental reaction for the synthesis of the 4-aminocyclohexyl precursor from a corresponding ketone. This reaction is widely used in the pharmaceutical industry due to its operational simplicity and the wide availability of protocols. nih.govmdpi.com Novel developments in this area include the use of biocatalytic reductive amination, which can offer high stereoselectivity and mild reaction conditions. researchgate.netresearchgate.net

Below is a table summarizing various synthetic methods and their key features for preparing precursors and analogues of N-(4-aminocyclohexyl)-2-phenylacetamide.

| Method | Key Transformation | Stereocontrol | Advantages | Reference(s) |

| Catalytic Hydrogenation | Reduction of an aromatic amine | Can be influenced by catalyst and conditions | Scalable, uses readily available starting materials | google.com |

| Biocatalysis (KRED/ATA) | Reductive amination of a ketone | High stereoselectivity | Green, mild conditions, high enantiomeric excess | researchgate.netsemanticscholar.org |

| Reduction of β-enaminoketones | Reduction of ketone and enamine | Diastereoselectivity depends on reagents | Access to diverse aminocyclohexanol derivatives | mdpi.com |

| Photoredox Cycloaddition | [4 + 2] cycloaddition | Excellent diastereoselectivity | Novel route to complex cyclohexylamines | nih.gov |

| Biocatalytic Reductive Amination (RedAm) | Direct amination of a ketone | High stereoselectivity for chiral amines | Green, highly selective, applicable to complex molecules | nih.govresearchgate.net |

| Amide Coupling | Formation of amide bond | Not directly stereocontrolling | Wide range of coupling reagents available, well-established | researchgate.netsci-hub.senottingham.ac.uk |

Computational Chemistry and Theoretical Studies of N 4 Aminocyclohexyl 2 Phenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Applications

DFT would be a primary method to investigate the electronic structure of N-(4-aminocyclohexyl)-2-phenylacetamide. This method could be used to optimize the molecule's geometry, calculate its total energy, and determine various electronic properties. For related but different phenylacetamide compounds, DFT calculations have been used to achieve good agreement between theoretical and experimental geometrical parameters. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. nih.govresearchgate.net A small HOMO-LUMO gap generally suggests higher reactivity. For N-(4-aminocyclohexyl)-2-phenylacetamide, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is crucial for understanding intermolecular interactions and predicting reaction sites. For the target compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms bonded to them as areas of positive potential.

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexane (B81311) ring in N-(4-aminocyclohexyl)-2-phenylacetamide can exist in different conformations (e.g., chair, boat), and the orientation of the substituents can be either axial or equatorial. Conformational analysis would identify the most stable (lowest energy) three-dimensional structures of the molecule. Molecular dynamics simulations could then be used to study the molecule's flexibility and its behavior in a simulated biological or chemical environment over time, providing insights into its dynamic interactions.

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data. By calculating vibrational frequencies, it is possible to predict the Infrared (IR) spectrum. Similarly, theoretical calculations of chemical shifts can aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption peaks in a UV-Visible (UV-Vis) spectrum. nih.gov

Non-Linear Optical (NLO) Properties Assessment

NLO materials are of interest for applications in telecommunications and optical computing. Computational assessment of NLO properties involves calculating the first and second hyperpolarizabilities (β and γ). Molecules with significant charge transfer characteristics and extended π-systems often exhibit notable NLO responses. researchgate.netresearchgate.netkarazin.ua An analysis of N-(4-aminocyclohexyl)-2-phenylacetamide would determine its potential as an NLO material.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein target, providing valuable information about binding affinity and the nature of the interactions.

The interaction profile of N-(4-aminocyclohexyl)-2-phenylacetamide is predicted to be characterized by a combination of hydrophobic and hydrogen bonding interactions. The phenyl ring of the 2-phenylacetamide (B93265) group can engage in π–π stacking and hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, and tryptophan within a protein's binding pocket. The cyclohexyl group, being lipophilic, would likely favor interactions with hydrophobic pockets lined with aliphatic amino acid residues like valine, leucine, and isoleucine.

The amide linkage and the primary amine on the cyclohexyl ring are key features for forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aminocyclohexyl group's primary amine is a potent hydrogen bond donor and can also participate in ionic interactions if protonated. These interactions are crucial for the specificity and stability of the ligand-protein complex.

For instance, studies on similar N-substituted acetamide (B32628) derivatives have shown that these compounds can bind to a variety of enzymes and receptors. nih.govsemanticscholar.org Molecular docking studies on phenoxyacetanilide derivatives, which share the acetamide core, have revealed their potential to bind to enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. semanticscholar.org In such a context, the phenylacetamide portion of N-(4-aminocyclohexyl)-2-phenylacetamide could mimic the interactions of these known inhibitors.

A hypothetical docking study of N-(4-aminocyclohexyl)-2-phenylacetamide into a generic enzyme active site might reveal the interactions detailed in the table below.

| Functional Group of Ligand | Potential Interacting Residue in Protein | Type of Interaction |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π–π Stacking, Hydrophobic |

| Cyclohexyl Ring | Leucine, Isoleucine, Valine | Hydrophobic |

| Amide (NH) | Aspartate, Glutamate (side chain carbonyl) | Hydrogen Bond (Donor) |

| Amide (C=O) | Serine, Threonine (side chain hydroxyl) | Hydrogen Bond (Acceptor) |

| Amino Group (NH2) | Aspartate, Glutamate (side chain carboxyl) | Hydrogen Bond (Donor), Ionic |

Binding affinity, often expressed as the binding energy (e.g., in kcal/mol), is a measure of the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable complex and higher affinity.

While experimental binding affinity data for N-(4-aminocyclohexyl)-2-phenylacetamide is not available, computational methods can predict this value. Docking programs utilize scoring functions to estimate the binding affinity. For a compound like N-(4-aminocyclohexyl)-2-phenylacetamide, the predicted binding affinity would depend on the specific protein target.

Based on studies of analogous phenylacetamide derivatives, it is plausible that N-(4-aminocyclohexyl)-2-phenylacetamide could exhibit significant binding affinities for various targets. For example, molecular docking studies of N-ferrocenylmethyl-N-phenylacetamide with DNA have shown a binding energy of -20.69 kJ/mol, indicating a strong interaction. researchgate.net While the target is different, this demonstrates the potential of the phenylacetamide scaffold to form stable complexes.

The table below presents hypothetical predicted binding affinities of N-(4-aminocyclohexyl)-2-phenylacetamide with a selection of potential protein targets, based on the activities of similar compounds.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Rationale based on Analogous Compounds |

| Cyclooxygenase-2 (COX-2) | -8.0 to -9.5 | Phenoxyacetanilide derivatives show activity against COX-2. semanticscholar.org |

| Monoamine Oxidase A (MAO-A) | -7.5 to -9.0 | Phenylacetamide derivatives have been studied as MAO-A inhibitors. nih.gov |

| Carbonic Anhydrase | -7.0 to -8.5 | N-phenylacetamide conjugates have shown inhibitory activity against carbonic anhydrase isoforms. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

For a series of compounds related to N-(4-aminocyclohexyl)-2-phenylacetamide, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). The biological activity data (e.g., IC50 values) for the series of compounds would then be correlated with the calculated descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

While a specific QSAR model for N-(4-aminocyclohexyl)-2-phenylacetamide and its close analogues is not publicly documented, studies on related chemical classes provide insights into the types of descriptors that are likely to be important for their biological activity. For instance, a 3D-QSAR study on C-(3-aminomethyl-cyclohexyl)-methylamine derivatives as antimycobacterial agents highlighted the importance of steric and electronic fields for activity. nih.gov Another QSAR study on novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anti-tumor agents also demonstrated the utility of this approach in identifying key structural features for activity. nih.gov

A hypothetical QSAR equation for a series of N-(4-aminocyclohexyl)-2-phenylacetamide analogues might take the following form:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3*(Molecular Surface Area) + ...**

Where:

log(1/IC50) is the biological activity.

β0, β1, β2, β3 are the regression coefficients.

LogP, Dipole Moment, Molecular Surface Area are examples of molecular descriptors.

The development of a robust QSAR model for N-(4-aminocyclohexyl)-2-phenylacetamide and its derivatives would enable the prediction of the biological activity of new analogues, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds.

Mechanistic Investigations of N 4 Aminocyclohexyl 2 Phenylacetamide in Biological Systems in Vitro/in Silico

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. Such studies typically involve incubating the compound with a purified or recombinant enzyme and its substrate, then measuring the rate of product formation. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitory potency.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. ekb.egnih.gov Inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.comnih.gov A standard method for assessing AChE inhibition is the colorimetric assay developed by Ellman, which measures the product of substrate hydrolysis. mdpi.com Currently, there is no publicly available data detailing the acetylcholinesterase inhibitory activity or the IC50 value for N-(4-aminocyclohexyl)-2-phenylacetamide.

Tyrosinase is a key copper-containing enzyme that catalyzes rate-limiting steps in the biosynthesis of melanin. nih.gov As such, its inhibitors are of significant interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govmdpi.com The inhibitory potential of a compound against tyrosinase is commonly evaluated by measuring the reduction in the formation of dopachrome (B613829) from a substrate like L-DOPA. nih.gov No research has been published to date that reports on the tyrosinase inhibition profile of N-(4-aminocyclohexyl)-2-phenylacetamide.

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. mdpi.comnih.gov The development of β-lactamase inhibitors is a crucial strategy to combat antibiotic resistance. mdpi.com These inhibitors are often co-administered with β-lactam antibiotics to protect them from degradation. nih.govfrontiersin.org There are no available studies that have investigated the potential of N-(4-aminocyclohexyl)-2-phenylacetamide to inhibit any class of β-lactamase enzymes.

Cytochrome P450 (CYP450): This superfamily of enzymes is central to the metabolism of a vast array of drugs and xenobiotics. criver.comnih.gov Inhibition of CYP450 enzymes is a major cause of drug-drug interactions. nih.gov In vitro assays using human liver microsomes or recombinant CYP isoforms are standard for determining a compound's inhibitory potential (IC50 values) against specific enzymes like CYP1A2, CYP2C9, CYP2D6, and CYP3A4. bioivt.comnih.gov No such data exists for N-(4-aminocyclohexyl)-2-phenylacetamide.

GABA-Aminotransferase (GABA-AT): GABA-AT is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can increase GABA levels in the brain, a mechanism relevant to anticonvulsant therapies. nih.gov Research into the effects of N-(4-aminocyclohexyl)-2-phenylacetamide on GABA-AT activity has not been reported.

Serine Proteases: This is a large family of enzymes, including trypsin, chymotrypsin, and thrombin, which play roles in processes ranging from digestion to blood coagulation. ekb.egmdpi.com Serine protease inhibitors are investigated for various therapeutic applications. qub.ac.uknih.govnih.gov The inhibitory activity of N-(4-aminocyclohexyl)-2-phenylacetamide against serine proteases remains uncharacterized.

Receptor Ligand Binding Assays (In Vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand known to bind to the receptor of interest and measure the ability of the test compound to displace it. While structurally related compounds, specifically N-[(2-aminocyclohexyl)aryl]acetamide derivatives, have been investigated for their affinity to kappa-opioid receptors, there is no published data on the receptor binding profile for N-(4-aminocyclohexyl)-2-phenylacetamide itself. nih.gov

Modulation of Biochemical Pathways (In Vitro)

Investigating how a compound modulates specific biochemical pathways within cells can provide deeper insight into its mechanism of action. This can involve treating cultured cells with the compound and measuring changes in the levels of key signaling molecules, gene expression, or metabolic products. There is currently no available scientific literature describing the effects of N-(4-aminocyclohexyl)-2-phenylacetamide on any specific biochemical pathways in vitro.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research on "N-(4-aminocyclohexyl)-2-phenylacetamide" corresponding to the specific topics outlined in your request.

Specifically, searches for in vitro cellular target engagement studies, investigations of its molecular mechanisms using chemical probes, and its analysis via advanced spectroscopic methods such as 2D-IR have yielded no results for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the following sections:

Advanced Spectroscopic Methods in Mechanistic Elucidation (e.g., 2D-IR)

To adhere to the core requirements of accuracy and to avoid generating speculative or fabricated information, the article cannot be provided.

Structure Activity Relationship Sar and Analogue Design Strategies

Elucidation of Key Pharmacophoric Features of N-(4-aminocyclohexyl)-2-phenylacetamide

The pharmacophore model for N-(4-aminocyclohexyl)-2-phenylacetamide encompasses several key features that are crucial for its interaction with its biological target. These features include a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic aromatic region, and a hydrophobic aliphatic region. Computational studies on related phenylacetamide derivatives have suggested that a combination of these features is essential for activity. nih.gov

The primary amino group on the cyclohexyl ring serves as a critical hydrogen bond donor. The amide linkage contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The phenyl ring provides a necessary hydrophobic and aromatic interaction, likely through π–π stacking with aromatic residues in the binding site of its target protein. nih.gov The cyclohexyl ring contributes a bulky, hydrophobic aliphatic component that can engage in van der Waals interactions.

Key Pharmacophoric Features:

Hydrogen Bond Donor (HBD): The primary amine (-NH2) on the cyclohexyl ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the acetamide (B32628) group.

Aromatic Feature (AR): The phenyl ring, capable of π–π stacking.

Hydrophobic Feature (HY): The cyclohexyl ring and the phenyl ring.

A generalized pharmacophore model for phenylacetamide derivatives often includes one hydrogen bond donor, two hydrophobic regions, and one aromatic ring (a DHHR model). nih.gov This model provides a framework for designing new molecules with potentially enhanced activity.

Design Principles for N-(4-aminocyclohexyl)-2-phenylacetamide Analogues

The design of analogues of N-(4-aminocyclohexyl)-2-phenylacetamide is guided by the identified pharmacophoric features. Modifications are systematically made to the phenylacetamide moiety, the cyclohexyl ring, and the amino group to probe the SAR and optimize activity.

The phenylacetamide portion of the molecule offers several sites for modification. The phenyl ring can be substituted with various functional groups to explore the effects of electronics and sterics on activity. The amide linkage can also be altered.

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the aromatic system and influence binding affinity. For instance, substitution at the para-position is often explored. Studies on similar N-phenylacetamide derivatives have shown that substitutions on the phenyl ring can significantly impact biological activity. mdpi.com

| Substitution on Phenyl Ring | Predicted Effect on Activity | Rationale |

| 4-Chloro | Potential Increase | Electron-withdrawing group may enhance interactions. |

| 4-Methoxy | Potential Increase/Decrease | Electron-donating group alters electron density. |

| 4-Methyl | Potential Increase/Decrease | Adds hydrophobicity and bulk. |

| Unsubstituted | Baseline | Reference compound. |

This table is illustrative and based on general SAR principles for phenylacetamide derivatives.

Amide Bond Modification: The amide linkage is often crucial for maintaining the correct orientation of the phenyl and cyclohexyl moieties. Isosteric replacement of the amide bond, for example with a thioamide or a reversed amide, can provide insights into the importance of the hydrogen bonding and conformational rigidity of this group. nih.gov

The cyclohexyl ring provides a hydrophobic scaffold and influences the spatial orientation of the amino group and the phenylacetamide moiety.

Ring Conformation: The stereochemistry of the substituents on the cyclohexyl ring is critical. The cis and trans isomers can exhibit significantly different biological activities due to the different spatial arrangements of the pharmacophoric groups.

Substitution on the Ring: Introducing small alkyl or hydroxyl groups onto the cyclohexyl ring can probe the steric and electronic requirements of the binding pocket. For example, hydroxylation could introduce a new hydrogen bonding interaction.

| Modification on Cyclohexyl Ring | Predicted Effect on Activity | Rationale |

| cis-1,4-disubstitution | Likely Different from trans | Alters the spatial relationship between the amino and phenylacetamido groups. |

| trans-1,4-disubstitution | Baseline | Reference conformation. |

| Additional hydroxyl group | Potential Increase | May form additional hydrogen bonds with the target. |

| Additional methyl group | Potential Increase/Decrease | Probes for steric tolerance in the binding site. |

This table is illustrative and based on general SAR principles.

The primary amino group is a key pharmacophoric feature, likely involved in a critical hydrogen bonding interaction.

Alkylation: Mono- or di-alkylation of the amino group (e.g., with methyl or ethyl groups) can investigate the steric tolerance around this part of the molecule and the importance of the hydrogen bond donating capacity. Replacing the primary amine with a secondary or tertiary amine will reduce the number of hydrogen bond donors.

Acylation: Acylation of the amino group would likely lead to a decrease in activity by removing the basic character and hydrogen bond donating ability, assuming these are critical for interaction with the biological target.

| Substitution on Amino Group | Predicted Effect on Activity | Rationale |

| -NH2 (Primary amine) | Baseline | Reference compound. |

| -NHCH3 (Secondary amine) | Potential Decrease | Reduces the number of hydrogen bond donors and adds steric bulk. |

| -N(CH3)2 (Tertiary amine) | Likely Significant Decrease | Removes hydrogen bond donating ability. |

This table is illustrative and based on general SAR principles.

Stereochemistry and Conformational Effects on Activity

The stereochemistry of N-(4-aminocyclohexyl)-2-phenylacetamide is a critical determinant of its biological activity. The cyclohexyl ring can exist in chair conformations, and the substituents can be in either axial or equatorial positions. The trans isomer, with both the amino and the phenylacetamido groups in equatorial positions, is generally more stable and presents a different spatial arrangement of functional groups compared to the cis isomer. This difference in three-dimensional structure can lead to significant variations in binding affinity for a biological target. mdpi.com

Bioisosteric Replacements in N-(4-aminocyclohexyl)-2-phenylacetamide Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. chem-space.com

Phenyl Ring Bioisosteres: The phenyl ring can be replaced by other aromatic or non-aromatic cyclic systems to explore the impact on activity and physicochemical properties. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can introduce heteroatoms that may alter hydrogen bonding capabilities and solubility. Saturated bicyclic systems have also been explored as bioisosteres for phenyl rings to improve properties like metabolic stability. enamine.net

Amide Bond Bioisosteres: The amide bond can be replaced by other linkers such as esters, sulfonamides, or reversed amides to modulate the compound's stability and hydrogen bonding pattern. nih.gov

Cyclohexyl Ring Bioisosteres: The cyclohexyl ring can be replaced by other cyclic or acyclic aliphatic systems to alter the conformational flexibility and hydrophobic character of the scaffold. For instance, a piperidine (B6355638) or a cyclopentyl ring could be considered.

Amino Group Bioisosteres: The primary amino group could be replaced with other basic groups like a guanidine (B92328) or an amidine group to probe the importance of basicity and hydrogen bonding geometry at this position.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Phenyl | Pyridyl, Thienyl | Modulated electronics, potential for new interactions. cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[1.1.1]pentane | Improved metabolic stability and solubility. enamine.net |

| Amide (-CONH-) | Reversed Amide (-NHCO-) | Altered hydrogen bonding pattern and conformation. nih.gov |

| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Increased stability and different geometric constraints. |

| Cyclohexyl | Piperidinyl | Introduction of a basic center, altered conformation. |

| Amino (-NH2) | Hydroxyl (-OH) | Change from basic to neutral hydrogen bond donor. |

This table is illustrative and based on general principles of bioisosteric replacement.

Scaffold Hopping and Novel Core Identification for Similar Activities

In the quest for novel chemical entities with retained or improved biological activities, scaffold hopping has emerged as a potent strategy in medicinal chemistry. This approach involves the replacement of a central core structure (scaffold) of a molecule with a chemically different one, while preserving the essential pharmacophoric features responsible for its biological activity. For a molecule like N-(4-aminocyclohexyl)-2-phenylacetamide, which is structurally related to known kappa-opioid receptor (KOR) agonists, scaffold hopping can lead to the discovery of new chemotypes with potentially more favorable pharmacokinetic profiles, reduced side effects, or novel intellectual property.

The core of N-(4-aminocyclohexyl)-2-phenylacetamide can be dissected into three main components for potential scaffold hopping exploration: the phenylacetamide moiety, the aminocyclohexyl group, and the amide linker.

Replacement of the Phenylacetamide Moiety:

The phenylacetamide group is a common structural motif in many biologically active compounds. Scaffold hopping strategies for this part of the molecule often focus on replacing the phenyl ring with other cyclic systems to modulate properties such as lipophilicity, metabolic stability, and receptor-ligand interactions.

Bioisosteric Replacement of the Phenyl Ring: The phenyl group can be replaced by various bioisosteres. For instance, replacement with a cyclohexyl ring can increase the fraction of sp³-hybridized carbons (Fsp³), a feature often associated with improved clinical success rates for drug candidates. nih.gov This substitution can maintain or even enhance binding affinity, as cyclohexyl-phenyl stacking interactions can be as stabilizing as phenyl-phenyl interactions. nih.gov Other non-classical bioisosteres for the phenyl ring include saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP), which can improve metabolic stability and aqueous solubility.

Heterocyclic Replacements: Introducing heteroatoms into the ring system is a common tactic. Replacing the phenyl ring with heteroaromatic rings such as pyridine, thiophene, or pyrazole (B372694) can alter the electronic properties of the molecule and introduce new hydrogen bonding capabilities, potentially leading to enhanced selectivity and potency.

Modification of the Aminocyclohexyl Core:

The 4-aminocyclohexyl group serves as a scaffold to correctly orient the pharmacophoric groups. Hopping this scaffold could involve replacing the cyclohexane (B81311) ring with other cyclic or acyclic linkers.

Acyclic Linkers: In some cases, the rigid cyclohexyl ring can be replaced by more flexible acyclic alkyl chains. While this increases conformational flexibility, which can sometimes be detrimental to binding affinity, it can also lead to the discovery of novel binding modes.

Bioisosteric Replacement of the Amide Linker:

The amide bond is a crucial linker, but it can be susceptible to enzymatic hydrolysis. Replacing the amide bond with more stable bioisosteres is a key strategy in drug design.

Heterocyclic Bioisosteres: Five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and isoxazoles are common and effective amide bond bioisosteres. nih.govcambridgemedchemconsulting.com These rings mimic the geometry and electronic properties of the amide bond while offering improved metabolic stability. nih.govcambridgemedchemconsulting.com For example, the 1,2,3-triazole ring is resistant to cleavage by proteases, oxidation, and hydrolysis. cambridgemedchemconsulting.com

The following interactive table summarizes potential scaffold hopping strategies for N-(4-aminocyclohexyl)-2-phenylacetamide and the rationale behind these modifications.

| Original Scaffold Fragment | Novel Core/Scaffold | Rationale for Hopping | Potential Impact on Activity/Properties |

| Phenyl Ring (in Phenylacetamide) | Cyclohexyl Ring | Increase Fsp³, improve metabolic stability. nih.gov | Maintained or improved affinity, enhanced pharmacokinetic profile. nih.gov |

| Bicyclo[1.1.1]pentane (BCP) | Improve metabolic stability and solubility. | Potentially maintained potency with better drug-like properties. | |

| Pyridyl Ring | Introduce hydrogen bonding capabilities, alter electronics. | Potential for improved selectivity and potency. | |

| Cyclohexyl Ring (in Aminocyclohexyl) | Piperidine Ring | Introduce hydrogen bond acceptor, modulate solubility. | Altered pharmacokinetic profile, potential for new interactions. |

| Acyclic Alkyl Chain | Increase conformational flexibility. | May lead to novel binding modes, but could decrease affinity. | |

| Amide Bond | 1,2,3-Triazole | Improve metabolic stability against hydrolysis. nih.govcambridgemedchemconsulting.com | Maintained biological activity with increased in vivo half-life. cambridgemedchemconsulting.com |

| 1,2,4-Oxadiazole | Mimic amide bond geometry and electronics. nih.gov | Enhanced metabolic stability and cell permeability. nih.gov |

These scaffold hopping strategies represent rational approaches to discovering novel analogs of N-(4-aminocyclohexyl)-2-phenylacetamide. By systematically exploring different core structures, medicinal chemists can identify new compounds with similar or improved biological activities and more desirable drug-like properties.

Future Directions and Advanced Research Perspectives

Integration of Artificial Intelligence and Machine Learning in N-(4-aminocyclohexyl)-2-phenylacetamide Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and development. intimal.edu.mymdpi.com For N-(4-aminocyclohexyl)-2-phenylacetamide, these computational tools offer a powerful avenue to accelerate research and uncover novel therapeutic applications.

One of the primary applications of AI and ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govdrugtargetreview.com These models can establish a mathematical relationship between the chemical structure of N-(4-aminocyclohexyl)-2-phenylacetamide derivatives and their biological activities. youtube.com By training ML algorithms on datasets of analogous compounds, researchers can predict the biological effects of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. arxiv.org This in silico approach significantly reduces the time and cost associated with traditional drug discovery. nih.gov

| Derivative | Molecular Descriptor 1 | Molecular Descriptor 2 | Predicted Activity (IC50, µM) |

| Analog 1 | 0.45 | 1.23 | 5.6 |

| Analog 2 | 0.52 | 1.45 | 2.1 |

| Analog 3 | 0.38 | 1.11 | 10.3 |

| Analog 4 | 0.61 | 1.58 | 0.9 |

This table is for illustrative purposes to show the type of data generated by QSAR models.

Development of N-(4-aminocyclohexyl)-2-phenylacetamide as Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The unique scaffold of N-(4-aminocyclohexyl)-2-phenylacetamide can be leveraged to develop novel molecular probes for various biological systems.

One promising direction is the synthesis of fluorescently labeled derivatives. By attaching a fluorophore to the N-(4-aminocyclohexyl)-2-phenylacetamide molecule, researchers can create probes to visualize its distribution and interaction with cellular components in real-time using advanced microscopy techniques. nih.gov This can provide valuable insights into its mechanism of action and cellular targets.

Another advanced application is the development of radiolabeled analogues for use in molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net By incorporating a positron-emitting or gamma-emitting radionuclide into the structure of N-(4-aminocyclohexyl)-2-phenylacetamide, it becomes possible to non-invasively track its biodistribution, target engagement, and pharmacokinetics in living organisms. nih.govmdpi.com This can be particularly valuable in preclinical studies to assess the compound's potential as a therapeutic agent.

Table 2: Potential Molecular Probes Based on the N-(4-aminocyclohexyl)-2-phenylacetamide Scaffold

| Probe Type | Label | Potential Application |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Cellular uptake and localization studies |

| PET Imaging Agent | Fluorine-18 (¹⁸F) | In vivo target engagement studies |

| SPECT Imaging Agent | Technetium-99m (⁹⁹mTc) | Biodistribution and pharmacokinetic analysis |

Mechanistic Studies on Novel Biological Targets (In Vitro/In Silico)

Identifying and validating the biological targets of a compound are critical steps in drug development. For N-(4-aminocyclohexyl)-2-phenylacetamide, a combination of in vitro and in silico approaches can be employed to elucidate its mechanism of action and discover novel biological targets.

In silico virtual screening can be a powerful first step in identifying potential protein targets. nih.govdoaj.org By docking the three-dimensional structure of N-(4-aminocyclohexyl)-2-phenylacetamide against a library of protein structures, researchers can predict its binding affinity and identify potential interacting partners. springernature.com This computational approach can rapidly generate hypotheses that can then be tested experimentally. For instance, studies on other N-phenylacetamide derivatives have successfully used molecular docking to predict interactions with enzymes like α-glucosidase. nih.govnih.govresearchgate.net

Following in silico predictions, in vitro biochemical and cellular assays are essential for experimental validation. nih.gov These assays can confirm the binding of N-(4-aminocyclohexyl)-2-phenylacetamide to the predicted targets and quantify its functional effect, such as enzyme inhibition or receptor modulation. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the binding kinetics and thermodynamics of the interaction.

Advanced Synthetic Methodologies for Complex Analogues

The exploration of the chemical space around the N-(4-aminocyclohexyl)-2-phenylacetamide scaffold necessitates the development of advanced and efficient synthetic methodologies. hilarispublisher.com The goal is to create a diverse library of complex analogues with varied substituents to probe structure-activity relationships.

Modern synthetic organic chemistry offers a plethora of tools to achieve this. For instance, late-stage functionalization techniques can be employed to introduce chemical modifications at a late stage of the synthesis, allowing for the rapid generation of a wide range of derivatives from a common intermediate. mdpi.com Furthermore, the use of solid-phase synthesis can facilitate the parallel synthesis of a large number of analogues. ejbiotechnology.inforsc.org In this approach, the starting material is attached to a solid support, and reagents are added in a stepwise manner to build the desired molecules. This technique is highly amenable to automation and purification. peptide.com

The development of novel catalytic methods can also enable the synthesis of previously inaccessible analogues of N-(4-aminocyclohexyl)-2-phenylacetamide. For example, transition-metal-catalyzed cross-coupling reactions can be used to introduce a variety of substituents onto the phenyl ring of the molecule.

High-Throughput Screening and Combinatorial Chemistry for N-(4-aminocyclohexyl)-2-phenylacetamide Derivatives

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. broadinstitute.orgunchainedlabs.com In the context of N-(4-aminocyclohexyl)-2-phenylacetamide, HTS can be used to screen a library of its derivatives against a panel of biological targets to identify "hit" compounds with desired activities. assaygenie.com

Combinatorial chemistry is a powerful approach for generating large and diverse libraries of compounds for HTS. nih.govescholarship.orgiipseries.org By systematically combining a set of chemical building blocks, a vast number of structurally related molecules can be synthesized. For N-(4-aminocyclohexyl)-2-phenylacetamide, a combinatorial library could be created by varying the substituents on the phenyl ring and the cyclohexyl moiety.

The integration of combinatorial synthesis with HTS creates a powerful platform for lead discovery. ijfans.org Once a library of N-(4-aminocyclohexyl)-2-phenylacetamide derivatives is synthesized, it can be screened in a variety of biochemical or cell-based assays to identify compounds with interesting biological profiles. nih.gov These "hits" can then be further optimized to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-aminocyclohexyl)-2-phenylacetamide, and how can reaction conditions be controlled to improve yield and purity?

- Methodology : The synthesis typically involves acylation of 4-aminocyclohexanol derivatives with phenylacetyl chloride or coupling via carbodiimide-based reagents (e.g., EDC/HOBT). Key parameters include:

- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis) .

- Solvent : Use polar aprotic solvents (e.g., DCM or DMF) to enhance solubility of intermediates .

- Catalysts : Employ coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for efficient amide bond formation .

Q. Which analytical techniques are critical for structural confirmation of N-(4-aminocyclohexyl)-2-phenylacetamide?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry of the cyclohexylamine moiety. For example, distinct shifts for the NH group (~5–6 ppm) and aromatic protons (~7.2–7.5 ppm) validate the structure .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 275.2) and fragmentation patterns to verify the backbone .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.5% .

Q. How can researchers determine the solubility profile of N-(4-aminocyclohexyl)-2-phenylacetamide for in vitro assays?

- Method : Use the shake-flask method with UV-Vis spectrophotometry.

- Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol.

- Centrifuge at 10,000 rpm for 15 min to remove undissolved particles.

- Measure absorbance at λmax (typically ~260 nm for acetamides) .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study the biological targets of N-(4-aminocyclohexyl)-2-phenylacetamide?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., CD38, based on structural analogs in ).

- Biochemical Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify off-target effects.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using 3H-labeled competitors .

Q. How can researchers resolve contradictions in reported bioactivity data for N-(4-aminocycloclohexyl)-2-phenylacetamide derivatives?

- Case Study : If anti-inflammatory activity varies between studies:

- Assay Conditions : Compare cell lines (e.g., RAW 264.7 vs. THP-1) and LPS concentrations (0.1–1 µg/mL) .

- Metabolic Stability : Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of IC50 differences .

Q. What strategies optimize the pharmacokinetic profile of N-(4-aminocyclohexyl)-2-phenylacetamide for in vivo studies?

- Metabolism : Incubate with hepatic microsomes (37°C, NADPH cofactor) to identify CYP450-mediated metabolites via LC-MS/MS .

- Plasma Stability : Monitor degradation in rat plasma (37°C, 24 hr) using HPLC-UV. Add protease inhibitors (e.g., PMSF) if instability is observed .

Q. How can structure-activity relationship (SAR) studies guide the design of N-(4-aminocyclohexyl)-2-phenylacetamide analogs?

- Substituent Variation :

- Replace the phenyl group with heteroaromatics (e.g., pyridine) to enhance solubility .

- Modify the cyclohexylamine moiety to a piperazine ring for improved CNS penetration .

- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate logP values with bioactivity .

Q. What computational tools are effective for predicting the stability of N-(4-aminocyclohexyl)-2-phenylacetamide under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.